Bis-trifluoromethyl Ethylphosphonate
CAS No.: 650-16-8
Cat. No.: VC20760207
Molecular Formula: C6H9F6O3P
Molecular Weight: 274.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650-16-8 |
|---|---|
| Molecular Formula | C6H9F6O3P |
| Molecular Weight | 274.1 g/mol |
| IUPAC Name | 2-[ethyl(2,2,2-trifluoroethoxy)phosphoryl]oxy-1,1,1-trifluoroethane |
| Standard InChI | InChI=1S/C6H9F6O3P/c1-2-16(13,14-3-5(7,8)9)15-4-6(10,11)12/h2-4H2,1H3 |
| Standard InChI Key | LIKKZVFVRKNSHY-UHFFFAOYSA-N |
| SMILES | CCP(=O)(OCC(F)(F)F)OCC(F)(F)F |
| Canonical SMILES | CCP(=O)(OCC(F)(F)F)OCC(F)(F)F |
Introduction
Bis-trifluoromethyl Ethylphosphonate is an organophosphorus compound characterized by the presence of two trifluoromethyl groups attached to an ethylphosphonate moiety. Its molecular formula is
and it has a molecular weight of 274.10 g/mol. This compound has garnered attention due to its unique chemical properties and potential applications in organic synthesis and pharmaceuticals.
Synthesis of Bis-trifluoromethyl Ethylphosphonate
The synthesis of Bis-trifluoromethyl Ethylphosphonate typically involves the reaction of phosphonic dichlorides with trifluoroethanol in the presence of a base such as triethylamine. This method allows for the selective formation of the desired bis(trifluoromethyl)alkylphosphonates.
Reaction Mechanism
The mechanism generally involves:
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Formation of Phosphonic Dichloride: Starting from phosphonic acid.
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Nucleophilic Attack: Trifluoroethanol acts as a nucleophile, attacking the phosphorus center.
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Deprotonation: The resulting intermediate undergoes deprotonation facilitated by a base, yielding the final product.
Applications
Bis-trifluoromethyl Ethylphosphonate has several notable applications:
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Organic Synthesis: It serves as a key building block in various synthetic pathways, including the formation of complex organic molecules.
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Pharmaceuticals: The compound's unique properties make it a candidate for drug development, particularly in creating new antimalarial compounds and other therapeutic agents.
Research Findings
Recent studies have explored the reactivity and potential biological applications of Bis-trifluoromethyl Ethylphosphonate:
Biological Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, including antimalarial properties. For instance, derivatives synthesized from Bis-trifluoromethyl Ethylphosphonate have shown promising results in inhibiting certain enzymes critical for malaria parasite survival.
Computational Studies
Density Functional Theory (DFT) calculations have been employed to study the electronic properties of Bis-trifluoromethyl Ethylphosphonate, revealing insights into its stability and reactivity patterns in various chemical environments.
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